Diethyl fumarate

概述

描述

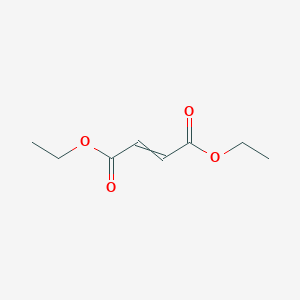

Diethyl fumarate is an organic compound with the molecular formula C8H12O4 . It is the diethyl ester of fumaric acid and is known for its role in various chemical reactions and industrial applications. The compound is characterized by its clear, colorless liquid form and is commonly used as an intermediate in organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions: Diethyl fumarate can be synthesized through the esterification of fumaric acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of fumaric acid to this compound .

Industrial Production Methods: In industrial settings, this compound is produced by the esterification of ethanol with fumaric acid. The process involves the use of large-scale reactors and continuous distillation to purify the product. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for various applications .

化学反应分析

Types of Reactions: Diethyl fumarate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form diethyl maleate.

Reduction: It can be reduced to form diethyl succinate.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Diethyl maleate

Reduction: Diethyl succinate

Substitution: Various substituted esters depending on the nucleophile used.

科学研究应用

Pharmacological Applications

1.1 Antioxidant and Anti-inflammatory Properties

Diethyl fumarate has been investigated for its antioxidant and anti-inflammatory effects, which are primarily attributed to its ability to activate the Nrf2 pathway. This pathway is crucial for cellular defense against oxidative stress and inflammation. Studies have shown that DEF can potentially be repurposed for treating chronic diseases such as cardiovascular conditions, neurodegenerative diseases, and inflammatory disorders.

- Mechanism of Action : DEF stabilizes the Nrf2 transcription factor, leading to the upregulation of antioxidant response elements (AREs) that protect cells from oxidative damage .

- Case Study : A study demonstrated that DEF exhibited significant neuroprotective effects in models of Parkinson's disease by inhibiting GSK-3β and inducing Nrf2 activation .

1.2 Potential in Cancer Therapy

Recent research has suggested that DEF may play a role in cancer therapy due to its immunomodulatory effects. By modulating immune responses, DEF could enhance the efficacy of existing cancer treatments.

- Research Findings : Preclinical studies indicate that DEF can inhibit tumor growth in various cancer models through mechanisms involving apoptosis and cell cycle regulation .

Polymer Science Applications

2.1 Copolymerization and Material Properties

This compound is utilized in the synthesis of various copolymers, which have applications in materials science due to their mechanical properties and biodegradability.

- Applications : DEF is incorporated into photopolymerizable systems for creating hydrogels used in tissue engineering and drug delivery systems.

- Data Table :

| Polymer Type | Application Area | Key Properties |

|---|---|---|

| Poly(propylene fumarate) | Bone regeneration | Biodegradable, UV-curable |

| DEF-based hydrogels | Drug delivery | High biocompatibility |

| Photopolymerized scaffolds | Tissue engineering | Tailored mechanical properties |

2.2 3D Printing Innovations

The integration of this compound into 3D printing technologies has opened new avenues for creating customized biomaterials.

- Case Study : Research on 3D printed scaffolds made from DEF-based polymers showed promising results in supporting cell growth and tissue regeneration .

Environmental Applications

3.1 Biodegradable Plastics

Due to its biodegradable nature, this compound is being explored as a component in environmentally friendly plastics.

作用机制

The mechanism of action of diethyl fumarate involves its role as an electrophilic compound. It can react with nucleophiles, leading to the formation of various products. In biological systems, this compound can modulate oxidative stress pathways by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This activation leads to the expression of antioxidant proteins that protect cells from oxidative damage .

相似化合物的比较

Dimethyl fumarate: Used in the treatment of multiple sclerosis and psoriasis.

Diethyl maleate: Used as a reagent in organic synthesis and as a plasticizer.

Dimethyl maleate: Used in the production of polymers and as an intermediate in organic synthesis.

Uniqueness: Diethyl fumarate is unique due to its specific reactivity in Diels-Alder reactions and its role in the synthesis of various organic compounds. Its ability to modulate oxidative stress pathways also sets it apart from other similar compounds .

生物活性

Diethyl fumarate (DEF) is an organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of DEF, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

This compound is an ester of fumaric acid, which is a key intermediate in the Krebs cycle. It has been studied for various pharmacological properties, particularly its anti-inflammatory and immunomodulatory effects. While this compound is less commonly discussed than its analog dimethyl fumarate (DMF), emerging research suggests that DEF may possess significant biological activity.

- Nrf2 Pathway Activation :

- Inhibition of Inflammatory Pathways :

- Glycolysis Modulation :

Therapeutic Applications

This compound has been investigated for several therapeutic applications:

- Psoriasis and Multiple Sclerosis : Although primarily studied in the context of DMF, the biological activity of DEF suggests potential applications in treating similar conditions due to its anti-inflammatory properties .

- Cardiovascular Diseases : Research indicates that DEF could be repurposed for cardiovascular diseases by leveraging its antioxidant and anti-inflammatory effects .

- Cancer Therapy : The modulation of metabolic pathways by DEF may also make it a candidate for cancer therapies, where altered metabolism is a hallmark of tumor cells .

Table 1: Summary of Biological Activities of this compound

Case Study: Anti-inflammatory Effects

A study conducted on human dermal microvascular endothelial cells demonstrated that DEF significantly reduced inflammatory markers when exposed to inflammatory stimuli. The results indicated that DEF's modulation of glycolysis contributed to a decrease in cell activation and inflammation levels, suggesting its potential use in inflammatory skin conditions .

属性

CAS 编号 |

623-91-6 |

|---|---|

分子式 |

C8H12O4 |

分子量 |

172.18 g/mol |

IUPAC 名称 |

diethyl but-2-enedioate |

InChI |

InChI=1S/C8H12O4/c1-3-11-7(9)5-6-8(10)12-4-2/h5-6H,3-4H2,1-2H3 |

InChI 键 |

IEPRKVQEAMIZSS-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C=CC(=O)OCC |

手性 SMILES |

CCOC(=O)/C=C/C(=O)OCC |

规范 SMILES |

CCOC(=O)C=CC(=O)OCC |

沸点 |

214 °C |

颜色/形态 |

White crystal or in liquid form |

密度 |

1.0452 g/cu cm at 20 °C |

闪点 |

104 °C Closed Cup |

熔点 |

0.8 °C |

Key on ui other cas no. |

623-91-6 |

物理描述 |

Colorless liquid; [CHEMINFO] |

Pictograms |

Corrosive; Irritant |

相关CAS编号 |

26298-06-6 |

溶解度 |

Insoluble in water; soluble in acetone and choloform SLIGHTLY SOL IN WATER |

同义词 |

Fumaric Acid Diethyl Ester; (2E)-2-Butenedioic Acid Diethyl Ester; (E)-But-2-enedioic Acid Diethyl Ester; Diethyl Fumarate; Ethyl Fumarate; NSC 20954; (E)-2-Butenedioic Acid Diethyl Ester; (2E)-2-Butenedioic Acid Diethyl Ester; |

蒸汽密度 |

5.93 (Air = 1) |

蒸汽压力 |

0.17 [mmHg] Vapor pressure: 1 mm Hg at 53.2 °C |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Diethyl fumarate?

A1: this compound has the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol.

Q2: Are there any spectroscopic techniques used to characterize this compound?

A2: Yes, several spectroscopic techniques are commonly employed. * Nuclear Magnetic Resonance (NMR): Both 1H and 13C NMR are used to determine the structure and purity of DEF. [, ]* Fourier Transform Infrared Spectroscopy (FTIR): FTIR helps identify functional groups and analyze the purity of DEF. [, , ]

Q3: What is the solubility of this compound?

A3: this compound is soluble in most organic solvents but insoluble in petroleum ether. []

Q4: How does this compound behave under high pressure with CO2?

A4: Studies on the vapor-liquid equilibria of DEF with supercritical CO2 show that the amount of CO2 dissolved in the liquid DEF increases with pressure and decreases with temperature. This information is relevant for potential extraction and purification processes. []

Q5: Can this compound participate in Diels-Alder reactions?

A5: Yes, DEF acts as a dienophile in Diels-Alder reactions. For example, it reacts with perfluorocyclopentadiene to yield a Diels-Alder adduct. This reaction follows the "cis" principle, favoring the formation of the cis isomer. []

Q6: What is the role of this compound in free radical polymerization?

A6: DEF is often used as a comonomer in free radical polymerization. Research has focused on its copolymerization with:* Styrene: This reaction, often catalyzed by zinc bromide, has been studied extensively, including investigations into electroinitiation, photoinitiation, and the influence of penultimate-unit effects on polymerization kinetics. [, , , , ]* Vinyl Acetate: Studies have investigated the influence of temperature and comonomer composition on the polymerization rate and molecular weight. []

Q7: Has this compound been used in electrocatalytic reactions?

A7: Yes, research has explored the electrocatalytic hydrogenation of DEF. Factors such as the electrode material (Fe showed promise), current density, pH, supporting electrolyte, and co-solvent significantly influence the reaction efficiency. []

Q8: How does the structure of this compound influence its reactivity in radical additions?

A9: Studies comparing DEF with its cis isomer, diethyl maleate, in reactions with α-hydroxyalkyl radicals show distinct stereoselectivity. This difference highlights how the geometry of the alkene influences its interaction with the attacking radical. []

Q9: Are there challenges in formulating this compound for specific applications?

A10: Yes, DEF's properties can pose formulation challenges, particularly in biomedical contexts. Research has explored using DEF as a crosslinking agent for biodegradable polymers like poly(propylene fumarate) (PPF). This approach aims to improve the mechanical properties and degradation behavior of these materials for applications such as bone tissue engineering. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。